

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1439465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(Aminomethyl)-1-methylpyrrolidin-2-one** (Molecular Weight: 128.17 g/mol), a heterocyclic compound of significant interest in medicinal chemistry. While not extensively studied as a standalone agent, its core structure, a substituted pyrrolidin-2-one, positions it as a valuable synthetic intermediate and structural analog to the racetam class of nootropic drugs. This document details its physicochemical properties, outlines a robust methodology for its synthesis and analytical characterization, and explores its potential applications as a scaffold in the development of novel central nervous system (CNS) agents. We further discuss the putative biological mechanisms informed by its relationship to well-documented nootropics like Piracetam and Nebracetam, providing a forward-looking perspective for its utility in drug discovery.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Nootropic Drug Discovery

The pyrrolidin-2-one ring system is a cornerstone of the "racetam" family of drugs, a class of synthetic compounds developed to enhance cognitive function. The parent compound of this family, Piracetam (2-oxo-1-pyrrolidine acetamide), is a cyclic derivative of the inhibitory

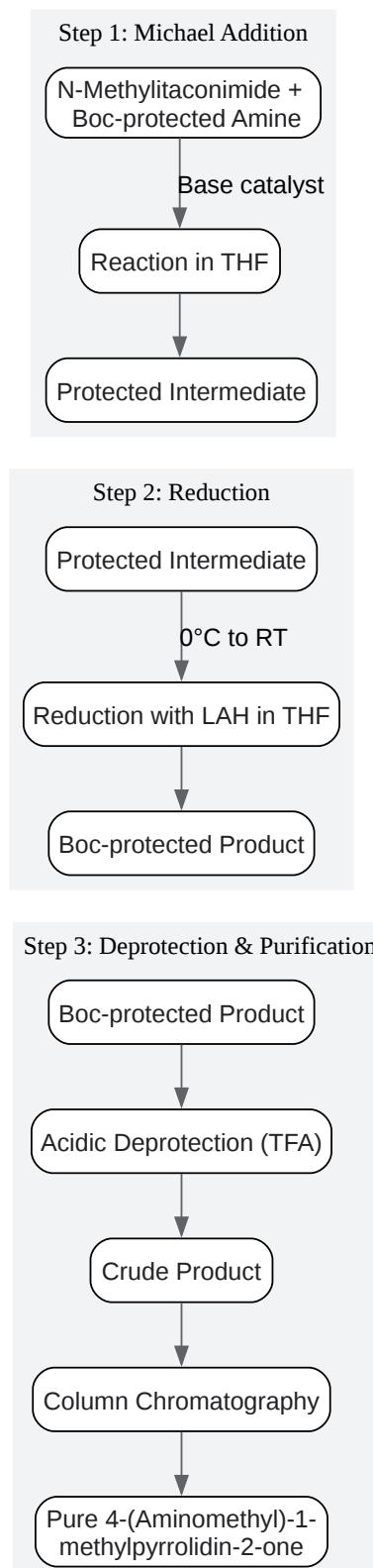
neurotransmitter γ -aminobutyric acid (GABA) and is utilized for its neuroprotective and cognitive-enhancing effects.^{[1][2]} Although its precise mechanism is multifaceted, Piracetam and its analogs are known to improve brain metabolism, enhance mitochondrial membrane fluidity, and positively modulate neurotransmitter systems, often without sedative or stimulant effects.^{[1][2]}

The therapeutic potential of this scaffold has driven extensive research into more potent analogs, such as Nebracetam, which also features a 4-(aminomethyl)pyrrolidin-2-one core. The subject of this guide, **4-(Aminomethyl)-1-methylpyrrolidin-2-one**, represents a key building block that enables the exploration of novel chemical space around this pharmacologically validated core. Its primary amine offers a versatile handle for chemical modification, allowing researchers to develop libraries of new compounds for screening and optimization in CNS drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of **4-(Aminomethyl)-1-methylpyrrolidin-2-one** are summarized below. This data is critical for reaction planning, analytical method development, and safety assessment.

Property	Value	Source(s)
Molecular Weight	128.17 g/mol	
Molecular Formula	C ₆ H ₁₂ N ₂ O	
CAS Number	933723-27-4	[3]
IUPAC Name	4-(aminomethyl)-1-methylpyrrolidin-2-one	[3]
Physical Form	Solid or Oil	[3]
SMILES String	CN1CC(CN)CC1=O	
InChI Key	RYPUQUNUTILSAZ-UHFFFAOYSA-N	


Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for **4-(Aminomethyl)-1-methylpyrrolidin-2-one** is not prominently published, a robust and logical pathway can be designed based on established methodologies for analogous pyrrolidinone structures.^{[4][5]} The following protocol describes a plausible multi-step synthesis starting from commercially available precursors.

Causality Behind Experimental Choices:

- Starting Material: N-Methylitaconimide is chosen as it already contains the N-methylpyrrolidine ring precursor and a reactive double bond for the introduction of the aminomethyl group.
- Amine Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group for the amine is a standard strategy in organic synthesis. It is stable under the planned reaction conditions and can be removed cleanly under acidic conditions without affecting the lactam ring.
- Michael Addition: The addition of the amine to the double bond is a classic Michael reaction, which is a reliable method for forming carbon-nitrogen bonds.
- Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the amide carbonyl within the protecting group without opening the more stable lactam ring, thus forming the desired aminomethyl group.
- Purification: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and byproducts.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(Aminomethyl)-1-methylpyrrolidin-2-one**.

Step-by-Step Methodology

- Step 1: Synthesis of Boc-protected Precursor.
 - To a solution of N-methylitaconimide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add tert-butyl carbamate (1.1 eq).
 - Add a catalytic amount of a suitable non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
 - Stir the reaction mixture at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Step 2: Reduction of the Imide.
 - Dissolve the crude product from Step 1 in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
 - Slowly add a solution of Lithium Aluminum Hydride (LAH, 2.0 eq) in THF.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
 - Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
 - Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate.
 - Concentrate the filtrate under reduced pressure to yield the Boc-protected aminomethyl product.

- Step 3: Deprotection and Purification.
 - Dissolve the crude Boc-protected product in dichloromethane (DCM).
 - Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
 - Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
 - Remove the solvent and excess TFA under reduced pressure.
 - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the final product into DCM or a DCM/methanol mixture.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the final compound using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH) containing 1% triethylamine to prevent the amine from sticking to the silica gel.
 - Combine the pure fractions and remove the solvent under vacuum to yield **4-(Aminomethyl)-1-methylpyrrolidin-2-one**.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

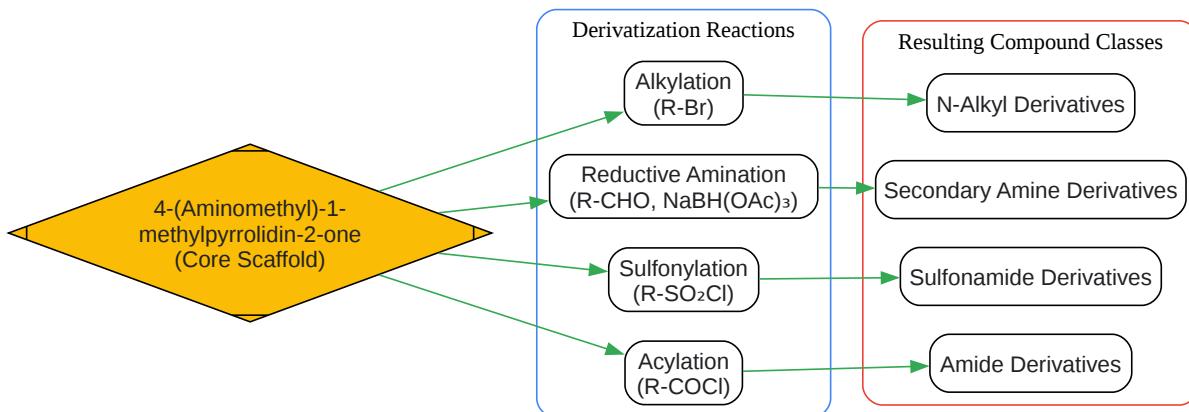
- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

- Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: Diode Array Detector (DAD) at 210 nm.
- Injection Volume: 5 μ L.
- Expected Result: A single major peak with >95% purity by area under the curve.

Protocol 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

- System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer (QDa) or equivalent.
- Methodology: Use the HPLC conditions described above.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Expected Result: A base peak in the mass spectrum corresponding to the protonated molecule $[M+H]^+$ at $m/z = 129.1$.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy


- System: Bruker Avance 400 MHz spectrometer or equivalent.
- Solvent: Deuterated chloroform ($CDCl_3$) or Dimethyl sulfoxide- d_6 (DMSO- d_6).
- 1H NMR (400 MHz, DMSO- d_6) - Expected Chemical Shifts (δ): Based on analysis of similar structures^[4], the following proton signals are anticipated:
 - ~2.1-2.3 ppm (multiplet, 1H, one of the C4-H protons)
 - ~2.4-2.6 ppm (multiplet, 2H, C3-H₂ protons)
 - ~2.7-2.9 ppm (singlet, 3H, N-CH₃ protons)

- ~2.9-3.1 ppm (multiplet, 2H, C5-H₂ protons)
- ~3.2-3.4 ppm (multiplet, 2H, aminomethyl -CH₂- protons)
- A broad singlet for the -NH₂ protons, which may be exchanged with D₂O.
- ¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):
 - ~29 ppm (N-CH₃)
 - ~35 ppm (C3)
 - ~38 ppm (C4)
 - ~45 ppm (aminomethyl -CH₂)
 - ~50 ppm (C5)
 - ~175 ppm (C2, lactam carbonyl)

Application in Medicinal Chemistry: A Scaffold for CNS Drug Discovery

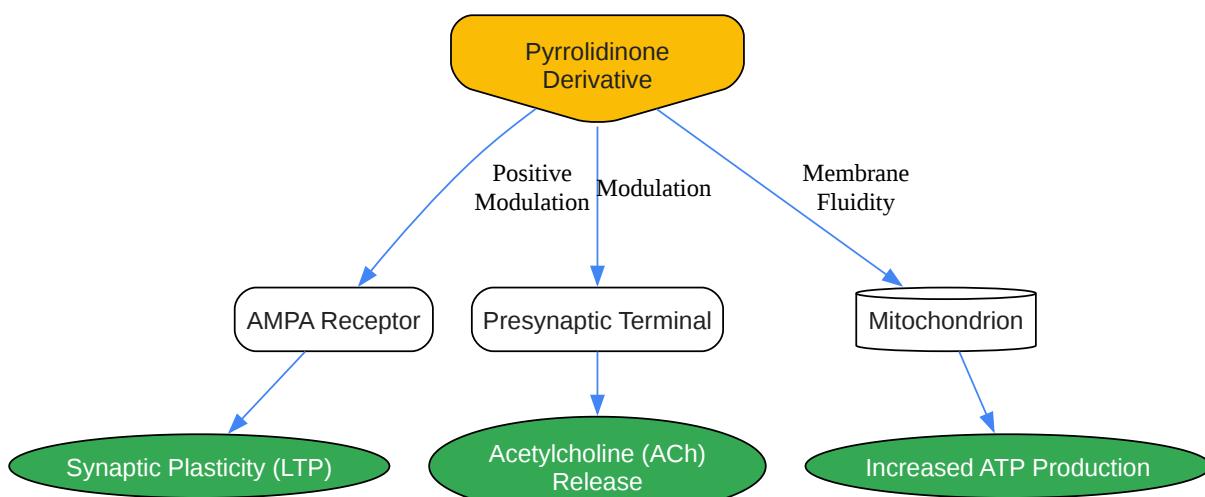
The primary value of **4-(Aminomethyl)-1-methylpyrrolidin-2-one** lies in its utility as a versatile chemical scaffold. The primary amine serves as a key point for derivatization, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.

Derivatization Strategy Diagram

[Click to download full resolution via product page](#)

Caption: Derivatization strategies for generating novel compound libraries.

By employing reactions such as acylation, sulfonylation, and reductive amination, researchers can append a wide variety of functional groups (R-groups) to the aminomethyl side chain. This allows for the systematic probing of how size, electronics, and hydrophobicity at this position affect binding to biological targets and overall pharmacological properties.


Putative Biological Mechanisms and Targets

Given its structural relationship to the racetam drug class, derivatives of **4-(Aminomethyl)-1-methylpyrrolidin-2-one** are hypothesized to interact with biological targets relevant to cognitive function and neuronal health. While direct evidence for the title compound is lacking, the established mechanisms of racetams provide a logical starting point for investigation.

- **Modulation of AMPA Receptors:** Many nootropics, including some racetams, act as positive allosteric modulators of AMPA-type glutamate receptors. This enhances excitatory neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.

- Enhancement of Cholinergic System: Some racetams have been shown to increase acetylcholine (ACh) release and utilization in the brain, particularly in the hippocampus. This mechanism is highly relevant for treating cognitive decline associated with cholinergic deficits, such as in Alzheimer's disease.
- Mitochondrial Function: Piracetam has been observed to improve the fluidity of mitochondrial membranes, which may enhance ATP production and protect against cellular stress and apoptosis.^[2] This represents a neuroprotective mechanism that could be beneficial in various neurodegenerative conditions.

Hypothesized Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Potential biological targets for derivatives of the core scaffold.

Safety and Handling

Based on supplier safety data sheets, **4-(Aminomethyl)-1-methylpyrrolidin-2-one** is classified with the GHS07 pictogram (exclamation mark), indicating it can be a skin and eye

irritant.

- Hazard Statements:

- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.

- Precautionary Measures:

- Wear protective gloves, eye protection, and face protection.
- Avoid breathing dust, fumes, or vapors.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes.

- Storage: The compound should be stored in a dry, dark place, and refrigerated (2-8°C) for long-term stability.[\[2\]](#)

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and perform a thorough risk assessment.

Conclusion

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a compound with significant latent potential for drug discovery. While its own biological profile is uncharacterized, its identity as a close structural analog of the racetam family of nootropics makes it a high-value scaffold. Its straightforward derivatization via the primary amine allows for the creation of diverse chemical libraries aimed at discovering next-generation CNS therapeutics. This guide provides the foundational knowledge—from synthesis and characterization to putative mechanisms—for scientists and researchers to leverage this promising molecule in their quest for novel treatments for cognitive and neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Aminomethyl)-1-methyl-2-pyrrolidinone | 933723-27-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-aminomethylpyrrolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1439465#4-aminomethyl-1-methylpyrrolidin-2-one-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com